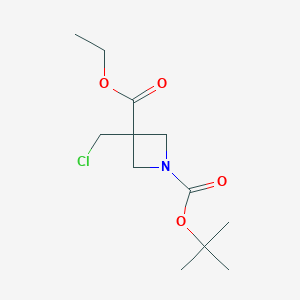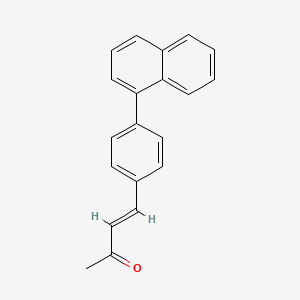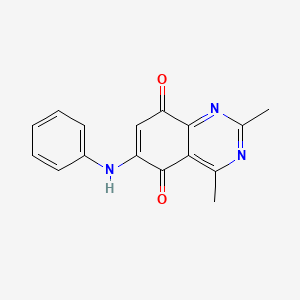
Coumarin, 3-nitro-4-piperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-nitro-4-piperidino-, is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-nitro-4-piperidino-, typically involves the nitration of coumarin followed by the introduction of the piperidino group. One common method is the nitration of coumarin using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position. The resulting 3-nitrocoumarin is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield Coumarin, 3-nitro-4-piperidino-.
Industrial Production Methods
Industrial production of Coumarin, 3-nitro-4-piperidino-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Coumarin, 3-nitro-4-piperidino-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced coumarin derivatives, and substituted coumarin derivatives, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Coumarin, 3-nitro-4-piperidino-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of Coumarin, 3-nitro-4-piperidino-, involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperidino group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound’s effects are mediated through pathways involved in oxidative stress, apoptosis, and cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrocoumarin: Lacks the piperidino group, resulting in different chemical and biological properties.
4-Piperidinocoumarin:
Coumarin: The parent compound, with a simpler structure and different biological activities.
Uniqueness
Coumarin, 3-nitro-4-piperidino-, is unique due to the presence of both the nitro and piperidino groups, which confer distinct chemical reactivity and biological activities. This combination enhances its potential as a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
38464-22-1 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
3-nitro-4-piperidin-1-ylchromen-2-one |
InChI |
InChI=1S/C14H14N2O4/c17-14-13(16(18)19)12(15-8-4-1-5-9-15)10-6-2-3-7-11(10)20-14/h2-3,6-7H,1,4-5,8-9H2 |
Clave InChI |
DMELURZBMAWHKC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)










